

N-(3-Chlorophenyl)benzamide crystal structure analysis

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *N*-(3-Chlorophenyl)benzamide

Cat. No.: B108077

[Get Quote](#)

An In-Depth Technical Guide to the Crystal Structure Analysis of **N-(3-Chlorophenyl)benzamide**

Abstract

This technical guide provides a comprehensive, research-level walkthrough of the structural analysis of **N-(3-Chlorophenyl)benzamide**, a molecule of significant interest in chemical synthesis and materials science. We navigate the complete analytical pipeline, from chemical synthesis and single-crystal growth to definitive structure elucidation by X-ray diffraction (XRD). A central focus is the compound's documented polymorphism, offering a comparative analysis of its orthorhombic and monoclinic forms. Beyond experimental determination, this guide delves into advanced computational methodologies, including Hirshfeld surface analysis for quantifying intermolecular interactions and Density Functional Theory (DFT) for correlating experimental geometry with theoretical models. The protocols and analyses are presented with the causality and self-validation principles required in modern drug development and materials research, serving as a robust reference for scientists in the field.

Foundational Chemistry: Synthesis and Crystallogenesis

The journey to structural elucidation begins with the molecule's creation. A pure, well-characterized compound is the prerequisite for growing high-quality single crystals. The

synthesis of **N-(3-Chlorophenyl)benzamide** is typically achieved via a classic Schotten-Baumann reaction, a reliable method for forming amide bonds.

Rationale for Method Selection

The reaction between an acyl chloride (benzoyl chloride) and an amine (3-chloroaniline) is selected for its high efficiency and yield. The subsequent crystallization process is the most critical step; the solvent system and evaporation rate are meticulously controlled to allow for the slow, ordered molecular packing necessary for a single crystal suitable for diffraction analysis. Slow evaporation from an ethanolic solution has been shown to reliably produce crystals of the orthorhombic polymorph.^{[1][2]}

Experimental Protocol: Synthesis

A generalized protocol adapted from established methods is as follows^[3]:

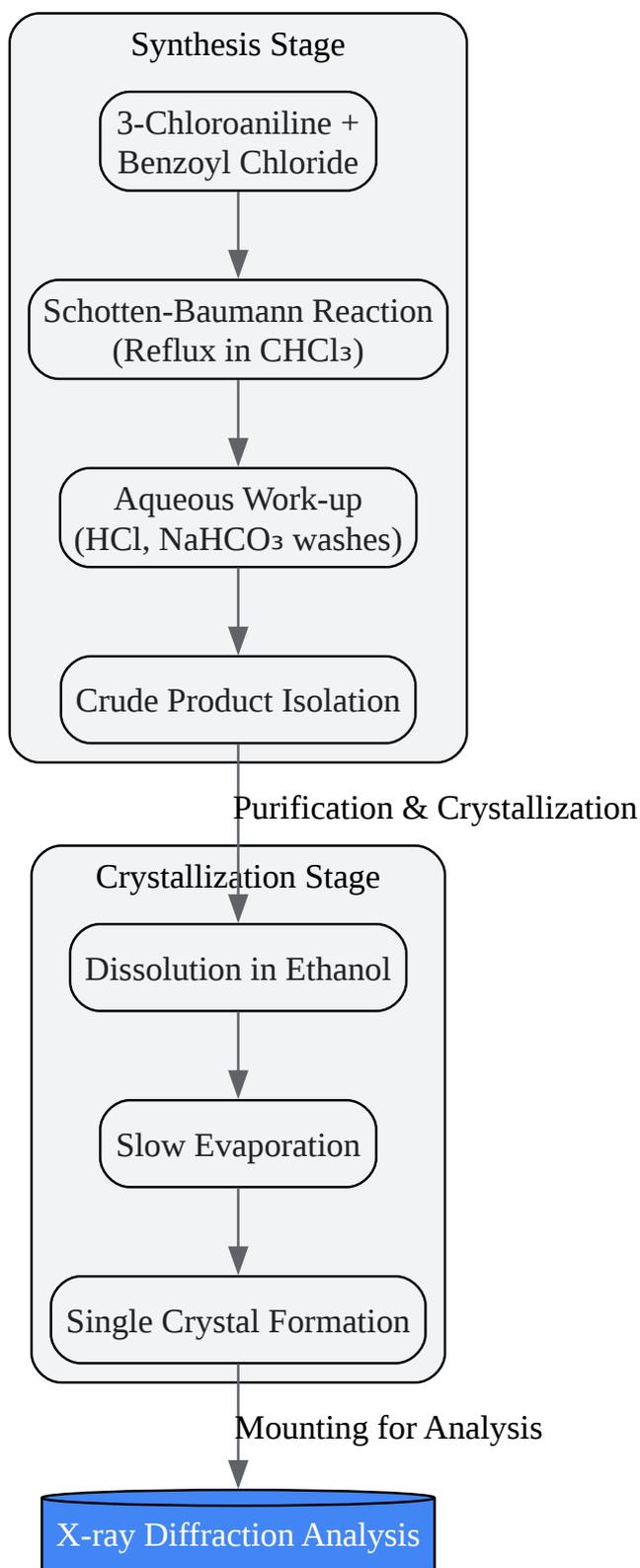
- **Reactant Preparation:** Dissolve 3-chloroaniline (3.5 mmol) in chloroform (CHCl_3).
- **Reaction Initiation:** Under a nitrogen atmosphere, add freshly distilled benzoyl chloride (1 mmol) to the solution.
- **Reflux:** Heat the mixture to reflux for approximately 2.5 hours to ensure the reaction proceeds to completion.
- **Work-up:** After cooling, dilute the reaction mixture with additional CHCl_3 and wash sequentially with 1 M aqueous HCl and saturated aqueous NaHCO_3 to remove unreacted starting materials and byproducts.
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Crystallization

- **Dissolution:** Dissolve the crude **N-(3-Chlorophenyl)benzamide** product in a minimal volume of absolute ethanol at a slightly elevated temperature.
- **Slow Evaporation:** Loosely cover the container and allow the solvent to evaporate slowly at room temperature over several days.

- Crystal Harvesting: Collect the resulting colorless, rod-like single crystals for subsequent analysis.[2]

The following workflow illustrates the path from reactants to analysis-ready crystals.



[Click to download full resolution via product page](#)

Caption: Synthesis and Crystallization Workflow for **N-(3-Chlorophenyl)benzamide**.

Definitive Structure Elucidation: Single-Crystal X-ray Diffraction

Single-Crystal X-ray Diffraction (SC-XRD) stands as the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid.[4] By measuring the diffraction pattern of X-rays scattered by the electron clouds of the atoms, we can solve and refine a model of the molecular and crystal structure.

N-(3-Chlorophenyl)benzamide is known to exhibit polymorphism, crystallizing in at least two different forms: an orthorhombic and a monoclinic system.[1][3] This phenomenon is of immense importance in drug development, as different polymorphs can have distinct physical properties, including solubility and stability.

Protocol: Data Collection and Structure Refinement

- **Crystal Mounting:** A suitable single crystal is selected and mounted on a goniometer head.
- **Data Collection:** Data is collected using a diffractometer, such as an Oxford Diffraction Xcalibur, typically with Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$) at a controlled temperature (e.g., 90 K or 295 K).[1][3]
- **Data Reduction:** The raw diffraction data is processed (integrated and scaled), and an absorption correction is applied.[1]
- **Structure Solution:** The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.
- **Structure Refinement:** The atomic positions and displacement parameters are refined using a full-matrix least-squares method. Hydrogen atoms are typically placed in geometrically calculated positions.[1] The quality of the final model is assessed using metrics like the R-factor, weighted R-factor (wR^2), and goodness-of-fit (S).[1][3]

Comparative Crystallographic Data

The key distinction between the two polymorphs lies in their crystal packing and symmetry, which is reflected in their unit cell parameters and space groups.

Parameter	Orthorhombic Polymorph[1]	Monoclinic Polymorph[3]
Formula	C ₁₃ H ₁₀ ClNO	C ₁₃ H ₁₀ ClNO
Molar Mass	231.67 g/mol	231.67 g/mol
Crystal System	Orthorhombic	Monoclinic
Space Group	Pbca	P2 ₁ /c
a (Å)	9.3585 (2)	12.5598 (17)
b (Å)	9.7851 (2)	10.2782 (14)
c (Å)	25.1419 (6)	9.0788 (13)
β (°)	90	109.421 (5)
Volume (Å ³)	2302.34 (9)	1105.3 (3)
Z (Molecules/cell)	8	4
Temperature (K)	295 (2)	90
Final R ₁ [<i>I</i> > 2σ(<i>I</i>)]	0.038	0.041

Molecular and Supramolecular Architecture

Analysis of the refined crystal structures reveals detailed insights into both the conformation of the individual molecule and the manner in which molecules pack together in the crystal lattice.

Molecular Conformation

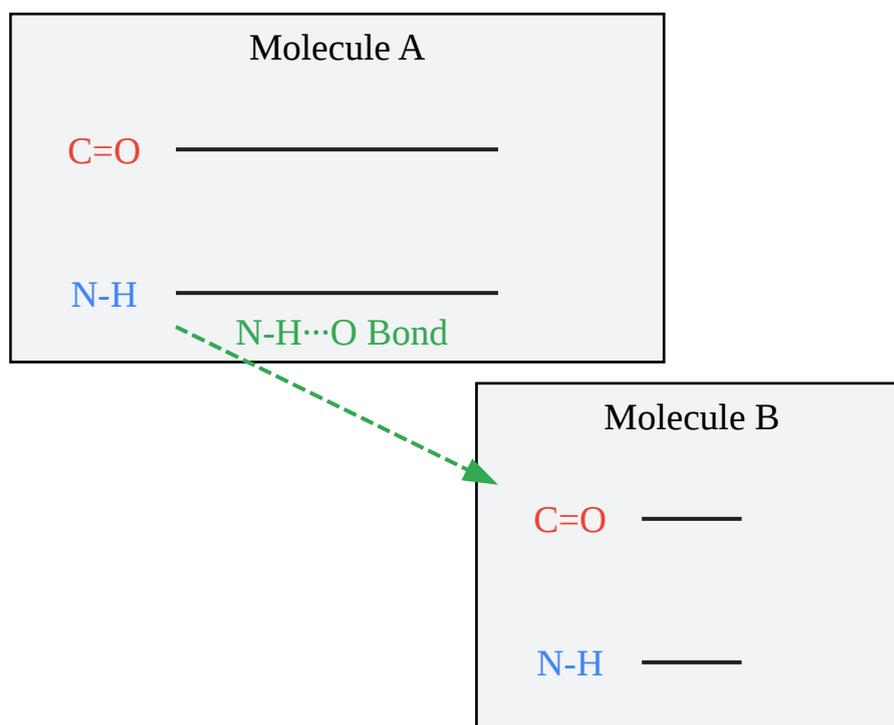
The most striking difference between the two polymorphs is the relative orientation of the two aromatic rings.

- In the orthorhombic form, the dihedral angle between the benzoyl ring and the 3-chlorophenyl ring is 61.0 (1)°. [1][5]
- In the monoclinic form, the rings are nearly coplanar, with a much smaller dihedral angle of 8.90 (13)°. [3]

Despite this major conformational difference, other key features are conserved. In both polymorphs, the amide group (-NHCO-) is relatively planar with the benzoyl ring, with dihedral angles of $18.2 (2)^\circ$ (orthorhombic) and $15.8 (7)^\circ$ (monoclinic).[1][3] Furthermore, the conformation of the N-H bond is consistently anti to the meta-chloro substituent on the aniline ring in both structures.[1][3]

Supramolecular Assembly: Hydrogen Bonding

In both polymorphs, the dominant intermolecular interaction is a classic $\text{N-H}\cdots\text{O}$ hydrogen bond. This interaction links the amide hydrogen of one molecule to the carbonyl oxygen of a neighboring molecule. This robust and directional interaction organizes the molecules into infinite one-dimensional chains.[1][3]



[Click to download full resolution via product page](#)

Caption: $\text{N-H}\cdots\text{O}$ Hydrogen Bond Motif forming molecular chains.

Quantitative Insights via Computational Chemistry

To complement the experimental XRD data, computational methods are employed to quantify intermolecular forces and explore the molecule's electronic properties.

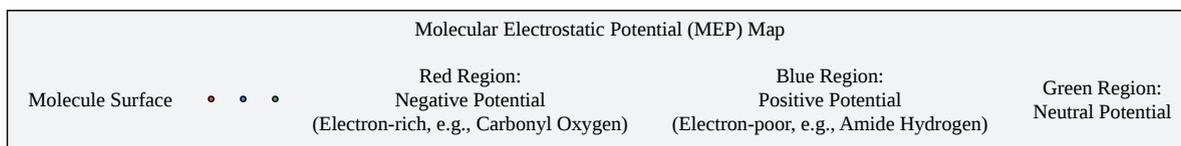
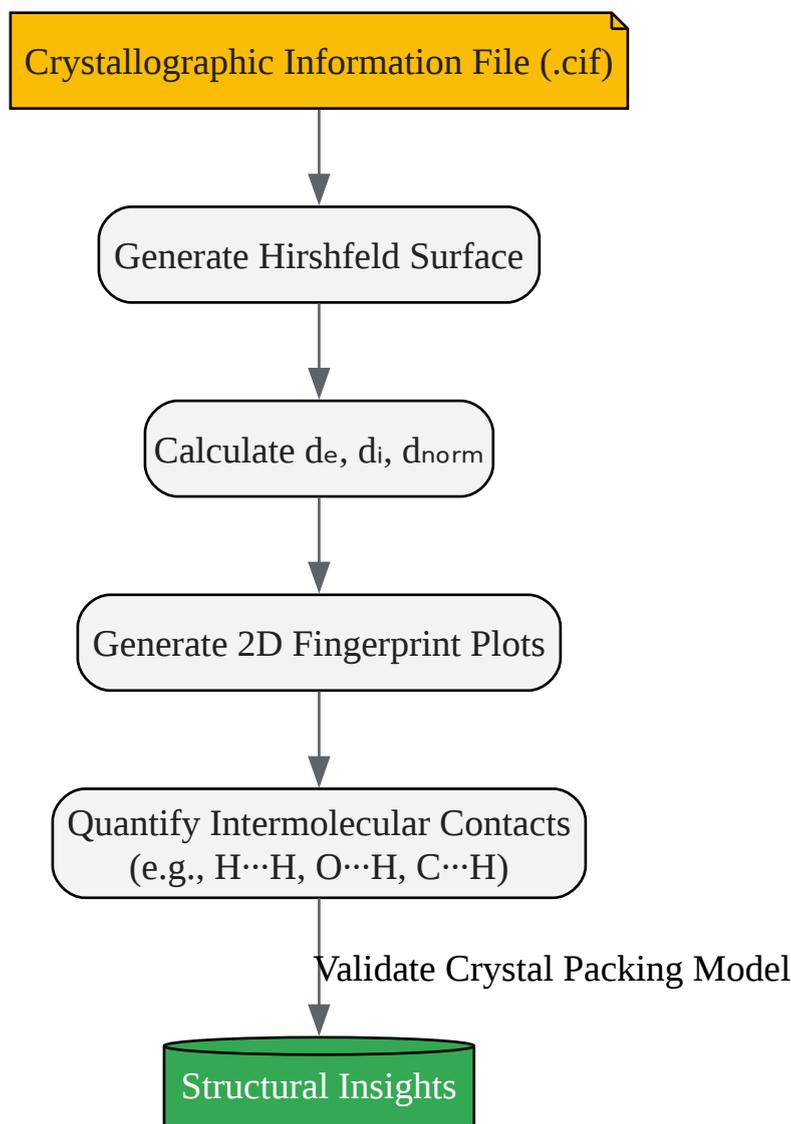
Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the various intermolecular contacts within a crystal.^{[6][7]} The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (d_i) and outside (d_e) is calculated. These values are plotted on a 2D "fingerprint plot," where different types of interactions appear in distinct regions.

4.1.1. Investigative Protocol

- **Input:** Start with the crystallographic information file (.cif) obtained from the SC-XRD refinement.
- **Surface Generation:** Use software like CrystalExplorer to calculate the Hirshfeld surface and its properties (d_e , d_i , d_{norm}).
- **Fingerprint Plotting:** Generate 2D fingerprint plots that summarize all intermolecular contacts. The plots can be deconstructed to show the percentage contribution of specific atom-pair contacts (e.g., H...H, O...H, C...H).

This analysis reveals the quantitative contributions of different interactions to the crystal packing, confirming the primacy of the N—H...O hydrogen bonds (seen as sharp spikes in the O...H region of the plot) and detailing the weaker, less-directional van der Waals forces.^{[6][8]}



[Click to download full resolution via product page](#)

Caption: Conceptual Diagram of a Molecular Electrostatic Potential (MEP) Map.

Conclusion

The structural analysis of **N-(3-Chlorophenyl)benzamide** offers a compelling case study in the synergy between experimental and computational chemistry. Single-crystal X-ray diffraction unequivocally establishes its molecular structure and reveals the existence of at least two distinct polymorphs, differing primarily in their intermolecular ring orientation. This polymorphism underscores the critical need for thorough solid-state characterization in pharmaceutical and materials science. Advanced techniques such as Hirshfeld surface analysis and DFT calculations further enrich this picture, allowing for the quantification of the subtle intermolecular forces that govern crystal packing and providing a theoretical framework to understand the molecule's inherent chemical properties. This integrated approach provides a robust, self-validating system for structural elucidation that is essential for modern chemical research.

References

- Gowda, B. T., Tokarčík, M., Kožíšek, J., Sowmya, B. P., & Fuess, H. (2008). **N-(3-Chlorophenyl)benzamide**. Acta Crystallographica Section E: Structure Reports Online, 64(2), o462. [[Link](#)]
- Gowda, B. T., Kožíšek, J., Tokarčík, M., & Palenik, G. J. (2008). 3-Chloro-**N-(3-chlorophenyl)benzamide**. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1777. [[Link](#)]
- Jasinski, J. P., Golen, J. A., Yathirajan, H. S., & Narayana, B. (2010). A monoclinic polymorph of **N-(3-chlorophenyl)benzamide**. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2808. [[Link](#)]
- Al-Hourani, B. J., Al-Awaida, W. A., Al-Qtaitat, A. I., Al-Shurafat, A. O., & Al-faqih, M. A. (2024). Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank, 2024(1), M1802. [[Link](#)]
- Ayoob, M. M., Hawaiz, F. E., & Dege, N. (2023). Structural Investigation and Hirshfeld Surface Analysis of N-(3-Chloro-4-Methylphenyl)-2-(3-Nitrobenzamido)Benzamide. Journal of Structural Chemistry, 64(6), 1049-1058. [[Link](#)]
- Ravindra, V. Z., Yathirajan, H. S., Narayana, B., Sarojini, B. K., & Jasinski, J. P. (2011). 3-Chloro-N-(2-chlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports

Online, 67(2), o406. [\[Link\]](#)

- Gowda, B. T., Tokarčík, M., Kožíšek, J., Sowmya, B. P., & Fuess, H. (2008). **N-(3-Chlorophenyl)benzamide**. ResearchGate. [\[Link\]](#)
- Ayoob, M. M., Hawaiz, F. E., Dege, N., & Kansız, S. (2023). SYNTHESIS, CRYSTAL STRUCTURE, DFT CALCULATION AND HIRSHFELD SURFACE ANALYSIS OF N-(4-METHYL PHENYL)-2-(3-NITRO-BENZAMIDE) BENZAMIDE. Semantic Scholar. [\[Link\]](#)
- Mary, Y. S., Sebastian, S., & Joe, I. H. (2022). An Investigation on the Molecular Structure, Anti-Inflammatory Ability of (E)-3-(3-Chlorophenyl)-N-(4-Hydroxy-3-Methoxy Benzyl) Acryl Amide: DFT Calculations and Docking Simulations. Taylor & Francis Online, 49(1), 1-20. [\[Link\]](#)
- Akhter, S., Choudhary, M. I., Siddiqui, H., & Yousuf, S. (2019). Crystal structure and Hirshfeld surface analysis of N-(2-chloro-phenyl-carbamo-thio-yl)-4-fluoro-benzamide and N-(4-bromo-phenyl-carbamo-thio-yl)-4-fluoro-benzamide. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 7), 1026–1029. [\[Link\]](#)
- Wang, Y., Ju, M., & Wei, Z. (2019). Synthesis, crystal structure and Hirshfeld surface analysis of 2-[4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl]-N-phenylacetamide. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 10), 1506–1510. [\[Link\]](#)
- University of Illinois Urbana-Champaign. (n.d.). X-ray Diffraction and Characterisation of Materials. Grainger College of Engineering. [\[Link\]](#)
- Mary, Y. S., et al. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ChemRxiv. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. N-(3-Chlorophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Chloro-N-(2-chlorophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A monoclinic polymorph of N-(3-chlorophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcd.ie [tcd.ie]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure and Hirshfeld surface analysis of N-(2-chloro-phenyl-carbamo-thio-yl)-4-fluoro-benzamide and N-(4-bromo-phenyl-carbamo-thio-yl)-4-fluoro-benzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, crystal structure and Hirshfeld surface analysis of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-(3-Chlorophenyl)benzamide crystal structure analysis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b108077#n-3-chlorophenyl-benzamide-crystal-structure-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com